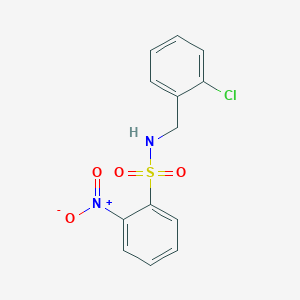

N-(2-chlorobenzyl)-2-nitrobenzenesulfonamide

Description

N-(2-Chlorobenzyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl group linked to a 2-chlorobenzylamine moiety. Sulfonamides are widely studied for their diverse pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties . This compound’s structure features a sulfonamide bridge (SO₂-NH), a nitro group at the ortho position of the benzene ring, and a 2-chlorobenzyl substituent, which collectively influence its reactivity, conformation, and biological interactions.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4S/c14-11-6-2-1-5-10(11)9-15-21(19,20)13-8-4-3-7-12(13)16(17)18/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSVAKVPSHETTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-chlorobenzylamine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-nitrobenzenesulfonamide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the benzyl group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Reduction: Formation of N-(2-chlorobenzyl)-2-aminobenzenesulfonamide.

Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Conformational Differences

N-(2-Chlorobenzoyl)-2-Nitrobenzenesulfonamide (Analog II)

- Substituent Variation : Replaces the benzyl group with a benzoyl (C=O) group.

- Conformation : The antiperiplanar (anti) conformation between the N–H and C=O bonds in the C–SO₂–NH–C(O) segment is conserved. However, the torsional angle at the S–N bond differs significantly:

- Sulfonyl benzene vs. benzoyl ring: 71.2° (Analog II) vs. 89.5° in N-(3-methylbenzoyl) analog .

- Impact : The benzoyl group increases steric hindrance, reducing rotational freedom compared to the benzyl group in the target compound.

N-(3-Methylbenzoyl)-2-Nitrobenzenesulfonamide (Analog I)

- Substituent : Meta-methyl group on the benzoyl ring.

- Crystal Packing : Forms dimeric chains via N–H···O hydrogen bonds, similar to other sulfonamides .

N-(2-Chlorobenzyl)methanesulfonamide

- Simpler Backbone : Replaces the nitrobenzenesulfonyl group with a methanesulfonamide (CH₃-SO₂-NH).

- Applications : Intermediate in pharmaceutical synthesis; lacks the nitro group’s electron-withdrawing effects, altering reactivity .

Antitumor Activity

- N-(3-Methylbenzoyl) Analog : Shows moderate antitumor activity, attributed to hydrogen-bonding interactions in crystal packing .

Hydrogen Bonding and Solubility

- Target Compound : The nitro group reduces solubility in polar solvents compared to methanesulfonamide analogs .

- N-(5-Bromo-2-chlorobenzyl) Analog : Bromine substitution increases molecular weight and lipophilicity, affecting membrane permeability .

Computational Studies

- N-(3-Methylphenyl)-2-nitrobenzenesulfonamide: Exhibits high polarizability (5.98 × 10⁻²⁴ esu) and hyperpolarizability (3.21 × 10⁻³⁰ esu), suggesting nonlinear optical applications. HOMO-LUMO gap: 4.12 eV .

Key Structural Parameters (X-ray Crystallography)

| Parameter | N-(2-Chlorobenzyl)-2-nitrobenzenesulfonamide (Hypothetical) | N-(3-Methylbenzoyl)-2-nitrobenzenesulfonamide (I) | N-(2-Chlorobenzoyl)-2-nitrobenzenesulfonamide (II) |

|---|---|---|---|

| S–N Torsional Angle | ~64° (estimated) | 64.32° | -59.68° |

| Dihedral Angle (Sulfonyl-Benzene) | 75.7° (analog-based) | 75.7° | 77.5° |

| Hydrogen Bond Length (N–H···O) | 2.89 Å (estimated) | 2.85 Å | 2.82 Å |

Biological Activity

N-(2-chlorobenzyl)-2-nitrobenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a chlorinated aromatic ring. Its chemical structure can be summarized as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 308.75 g/mol

The compound exhibits a twisted conformation at the sulfur-nitrogen bond, influencing its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing the compound to bind to enzyme active sites. This competitive inhibition can disrupt various biochemical pathways, particularly those involving bacterial enzymes.

- Nitro Group Activity : The nitro group may undergo redox reactions, contributing to the compound's biological effects through the generation of reactive nitrogen species (RNS) that can modulate signaling pathways associated with inflammation and cell survival .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antibacterial Properties : This compound has been shown to inhibit bacterial growth by targeting essential bacterial enzymes, making it a candidate for developing new antibacterial agents.

- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound can inhibit inflammatory mediators such as COX-2 and iNOS, indicating potential applications in treating inflammatory diseases .

- Cytoprotective Effects : There is evidence that compounds with similar structures can exert protective effects against oxidative stress in human cells, suggesting a broader therapeutic potential .

Table 1: Summary of Biological Activities

Case Study Insights

-

Case Study on Antibacterial Efficacy :

A study evaluated the antibacterial activity of this compound against various strains of bacteria. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, showcasing its potential as an effective antibacterial agent. -

Case Study on Anti-inflammatory Mechanisms :

Another study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. Mice treated with this compound exhibited reduced levels of pro-inflammatory cytokines (IL-1β and TNF-α) compared to control groups. Histological analysis revealed decreased tissue damage in treated animals, supporting its role in mitigating inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.